molecular formula C10H9ClN4 B3166130 2-Amino-6-chloro-4-phenylaminopyrimidine CAS No. 90797-75-4

2-Amino-6-chloro-4-phenylaminopyrimidine

Cat. No.: B3166130
CAS No.: 90797-75-4
M. Wt: 220.66 g/mol
InChI Key: RWJSOYGVBODASE-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-4-phenylaminopyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-4-phenylaminopyrimidine typically involves the reaction of 2-amino-4,6-dichloropyrimidine with aniline under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the chlorine atom at position 4 is replaced by the phenylamino group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-4-phenylaminopyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 6 can be substituted by other nucleophiles, such as amines or thiols, to form a variety of derivatives.

    Oxidation and Reduction: The amino group at position 2 can be oxidized to form nitro derivatives or reduced to form amine derivatives.

    Coupling Reactions: The phenylamino group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base like potassium carbonate or sodium hydride in solvents such as DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

2-Amino-6-chloro-4-phenylaminopyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of 2-Amino-6-chloro-4-phenylaminopyrimidine.

    2-Amino-4-phenylaminopyrimidine: Lacks the chlorine atom at position 6.

    6-Chloro-4-phenylaminopyrimidine: Lacks the amino group at position 2.

Uniqueness

This compound is unique due to the presence of both the amino and phenylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in the synthesis of various bioactive compounds.

Properties

IUPAC Name

6-chloro-4-N-phenylpyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c11-8-6-9(15-10(12)14-8)13-7-4-2-1-3-5-7/h1-6H,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJSOYGVBODASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 4,6-dichloro-2-pyrimidinamine (0.50 g, 3.05 mmol) in ethanol (EtOH) (10 mL) was added aniline (0.3 mL, 3.3 mmol) and the reaction mixture was stirred overnight at 100° C. The mixture was poured onto ethyl acetate (EtOAc) and saturated aqueous NaHCO3. The layers were separated and the aqueous layer was further extracted with more EtOAc. The combined organic layers were washed with brine, dried (MgSO4), filtered and concentrated to provide the crude title compound (620 mg) as a yellow solid. Product contains ˜25% of bis-addition product. LC-MS (ES) m/z=221 [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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